Cas no 921499-20-9 (N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide)

N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide is a specialized organic compound featuring a thiazole core functionalized with acetamide and urea moieties. Its molecular structure, incorporating chloro and methyl substituents, suggests potential utility in medicinal chemistry and agrochemical applications. The compound's distinct thiazole-urea linkage may contribute to enhanced binding affinity in biological systems, making it a candidate for further investigation in drug discovery or pesticide development. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. The presence of both aromatic and heterocyclic components offers opportunities for tailored interactions with biological targets, warranting exploration in selective inhibition or modulation applications.
N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide structure
921499-20-9 structure
Product Name:N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide
CAS No:921499-20-9
MF:C20H19ClN4O2S
MW:414.908461809158
CID:6260102
PubChem ID:18567525
Update Time:2025-06-23

N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide
    • N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
    • N-(3-chloro-4-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
    • 921499-20-9
    • AKOS024626934
    • N-(3-chloro-4-methylphenyl)-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
    • F2096-0250
    • Inchi: 1S/C20H19ClN4O2S/c1-12-3-6-14(7-4-12)23-19(27)25-20-24-16(11-28-20)10-18(26)22-15-8-5-13(2)17(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
    • InChI Key: QPPHPHYEERQMOF-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C)NC(CC1=CSC(NC(NC2C=CC(C)=CC=2)=O)=N1)=O

Computed Properties

  • Exact Mass: 414.0917247g/mol
  • Monoisotopic Mass: 414.0917247g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 111Ų

N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide Pricemore >>

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Additional information on N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide

Introduction to N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide and Its Significance in Modern Chemical Biology

N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide, with the CAS number 921499-20-9, represents a compound of significant interest in the field of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its complex aromatic and heterocyclic moieties, has garnered attention due to its potential biological activities and its role in the development of novel therapeutic agents.

The compound's core structure consists of a phenyl ring substituted with chloro and methyl groups, linked to an acetamide moiety. This acetamide is further connected to a thiazole ring, which is itself modified by a carbamoylamino group derived from another phenyl ring. Such a multifaceted architecture suggests a high degree of specificity in its interactions with biological targets, making it a valuable candidate for further investigation.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide structure presents several features that make it particularly attractive for this purpose. The presence of both aromatic and heterocyclic components allows for diverse interactions with proteins and other biomolecules, while the specific substitution patterns enhance its binding affinity and selectivity.

One of the most compelling aspects of this compound is its potential as an inhibitor or modulator of key enzymes and receptors involved in disease processes. For instance, the thiazole ring is a common motif in bioactive molecules known for their antimicrobial, antiviral, and anti-inflammatory properties. The carbamoylamino group further extends the compound's pharmacophoric potential by introducing additional hydrogen bonding capabilities, which can be crucial for achieving high affinity binding to biological targets.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery. These compounds have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide molecule, with its unique structural features, aligns well with this trend and holds promise for being developed into a lead compound for new therapeutic interventions.

The synthesis of such complex molecules requires meticulous planning and execution. Advanced synthetic techniques are employed to construct the intricate framework while maintaining high yields and purity. The use of palladium-catalyzed cross-coupling reactions, for example, can be particularly useful in forming the carbon-carbon bonds that define the compound's structure. Additionally, protecting group strategies are often necessary to ensure that reactive functional groups are selectively modified at appropriate stages during the synthesis.

Once synthesized, the compound undergoes rigorous characterization to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to elucidate the molecular structure. These data are crucial for understanding how the compound interacts with biological targets and for guiding further modifications if necessary.

The biological evaluation of N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide typically involves in vitro assays to assess its activity against various enzymes and receptors. High-throughput screening (HTS) technologies can be employed to rapidly test large libraries of compounds for activity against multiple targets simultaneously. This approach has been instrumental in identifying promising candidates for further development.

In addition to in vitro studies, preclinical animal models are used to evaluate the compound's efficacy and safety profile. These studies provide valuable insights into how the compound behaves in a living system and help identify any potential side effects or toxicities. Successful preclinical results often pave the way for clinical trials in humans, where the compound's therapeutic potential is further assessed.

The development of new drugs is a complex and lengthy process that requires collaboration among chemists, biologists, pharmacologists, and clinicians. Each stage of development builds upon previous findings to optimize the compound's properties and ensure its safety and efficacy. The journey from a novel molecule like N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide to an approved therapeutic agent is fraught with challenges but also filled with opportunities for innovation.

In conclusion, N-(3-chloro-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide, with CAS number 921499-20-9, represents a promising candidate for further exploration in chemical biology and pharmaceutical research. Its complex structure suggests high potential as a modulator of key biological pathways associated with various diseases. Through continued research and development efforts aimed at optimizing its properties and evaluating its biological activity both in vitro and in vivo; this molecule could contribute significantly to advancements in modern medicine.

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